{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
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Overview
Description
{1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, making it a valuable molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a bromobenzyl halide with the triazole ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, leading to various reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiolate (KSR) can be used under basic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, {1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. The triazole ring is known for its stability and bioavailability, making it a valuable scaffold in drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of {1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The bromophenyl group enhances the compound’s binding affinity and specificity, while the methanamine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- **1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
- **1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
- **1-[(2-iodophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Uniqueness
The presence of the bromophenyl group in {1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine distinguishes it from other similar compounds. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can enhance the compound’s reactivity and binding properties. This makes it a unique candidate for applications requiring high specificity and reactivity.
Properties
IUPAC Name |
[1-[(2-bromophenyl)methyl]triazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c11-10-4-2-1-3-8(10)6-15-7-9(5-12)13-14-15/h1-4,7H,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNHVFBHEMOEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)CN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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